molecular formula C8H13ClO4S B2616171 (1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride CAS No. 2241131-30-4

(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride

Cat. No.: B2616171
CAS No.: 2241131-30-4
M. Wt: 240.7
InChI Key: FAYNJSRRUFZHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride (CAS 2241131-30-4) is a high-purity, spirocyclic chemical reagent characterized by its molecular formula of C 8 H 13 ClO 4 S and a molecular weight of 240.70 . This compound is a specialized methanesulfonyl chloride derivative, where the reactive sulfonyl chloride group is integrated into a unique 1,7-dioxaspiro[4.4]nonane scaffold. This spirocyclic structure—featuring two oxygen atoms within its ring system—confers distinct stereochemical and electronic properties, making it a valuable intermediate for researchers exploring complex molecular architectures. The primary research application of this compound is as a versatile building block in organic synthesis , particularly in the development of novel chemical entities. The reactive methanesulfonyl chloride (mesyl chloride) group serves as an excellent leaving group, enabling this molecule to participate in nucleophilic substitution reactions, such as the formation of sulfonate esters or sulfonamides. Its spirocyclic nature makes it a candidate for creating structurally constrained analogs and for incorporation into larger, more complex molecules like those found in pharmaceutical and agrochemical research, including potential applications in the synthesis of protein degrader platforms . The compound requires cold-chain transportation to maintain its stability and is explicitly labeled For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

1,7-dioxaspiro[4.4]nonan-2-ylmethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO4S/c9-14(10,11)5-7-1-2-8(13-7)3-4-12-6-8/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYNJSRRUFZHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2)OC1CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride typically involves the reaction of 1,7-dioxaspiro[4.4]nonane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for (1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. The spirocyclic structure of the compound provides steric hindrance, which can influence the reactivity and selectivity of the reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiroketals and Spirodilactones

  • (5R)-1,7-Dioxaspiro[4.4]nonane-2,6-dione (2g): This spirodilactone, synthesized from 2,2-dimethyl-1,3-dioxolane-4,5-diol and 2-(hydroxyethyl)cyclopent-2-en-1-one, shares the 1,7-dioxaspiro[4.4]nonane backbone. However, it lacks the methanesulfonyl chloride group, instead featuring two ketone groups. Its synthesis yields a white solid (75% yield) with distinct IR and NMR profiles, highlighting the influence of lactone rings on polarity and stability .
  • 1,7-Dioxaspiro[5.5]undecanes (6,6-Spiroketals): These larger spiroketals exhibit enhanced stability due to σ-conjugation (2p(O) → σ*C-O hyperconjugation).

Nitrogen-Containing Analogues

  • 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane: This nitrogen-containing spiro compound reacts with methanesulfonyl chloride to form sulfonated derivatives. The replacement of oxygen with nitrogen alters electronic properties, increasing basicity and modifying reactivity toward electrophiles. For example, methanesulfonyl chloride selectively reacts with the hydroxyl group, whereas analogous oxygen-based spiro systems may prioritize lactone or ketal reactivity .

Sulfonated Derivatives in Ionic Liquids

Methanesulfonyl chloride is widely used to functionalize ionic liquids via sulfonation (e.g., Scheme 2a in ). This contrasts with bulkier sulfonating agents (e.g., p-toluenesulfonyl chloride), which exhibit slower kinetics due to steric hindrance .

Key Research Findings and Data

Table 1: Comparative Properties of Selected Compounds

Compound Core Structure Functional Group Stability Features Key Reactivity Yield/Application
Target Compound 1,7-Dioxaspiro[4.4]nonane Methanesulfonyl chloride Moderate (steric strain) Nucleophilic substitution, sulfonation Intermediate in synthesis
(5R)-1,7-Dioxaspiro[4.4]nonane-2,6-dione 1,7-Dioxaspiro[4.4]nonane Two ketone groups High (lactone stabilization) Lactone ring-opening reactions 75% yield (white solid)
1,7-Dioxaspiro[5.5]undecane 1,7-Dioxaspiro[5.5]undecane Ketal oxygen atoms High (σ-conjugation) Stable under acidic conditions Model for conformational studies
1-Azaspiro[4.4]nonane derivatives 1-Azaspiro[4.4]nonane Hydroxymethyl group Moderate (N-O bond polarization) Radical reactions, sulfonation Used in nitroxide radical synthesis

Stability and Reactivity Insights:

  • The target compound’s smaller spiro system (4.4 vs. 5.5) reduces hyperconjugative stabilization but enhances electrophilic reactivity at the sulfonyl chloride site .
  • Methanesulfonyl chloride’s compact size enables efficient functionalization compared to bulkier sulfonating agents, as demonstrated in ionic liquid synthesis .

Biological Activity

(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride is a unique chemical compound characterized by its spirocyclic structure and the presence of a methanesulfonyl chloride group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C8H13ClO4S
  • IUPAC Name : (1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride
  • CAS Number : 2241131-30-4

The compound features a spiro-connected dioxane ring, which contributes to its structural uniqueness and potential reactivity in biological systems.

The biological activity of (1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride is primarily attributed to the reactivity of the methanesulfonyl chloride group. This group is highly electrophilic, allowing it to react with various nucleophiles, including amino acids and other biomolecules. The resulting products can modify proteins and peptides, potentially influencing their function and stability.

1. Protein Modification

This compound is utilized in the modification of biomolecules, particularly proteins and peptides. The ability to form sulfonamide bonds can enhance the properties of therapeutic proteins, improving their efficacy and stability.

2. Pharmaceutical Intermediates

(1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of novel drug candidates with potential therapeutic applications.

Case Studies and Research Findings

A review of literature reveals limited but significant findings regarding the biological activity of related compounds:

CompoundActivityModelReference
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneKRAS G12C inhibitorNCI-H1373 xenograft mouse model
Various sulfonamide derivativesAntitumor effectsIn vitro assays

These findings indicate that compounds with similar structural motifs may exhibit significant biological activities, warranting further investigation into (1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves coupling reactions between spirocyclic intermediates and methanesulfonyl chloride. For example, nucleophilic substitution reactions under anhydrous conditions (e.g., using triethylamine as a base in dichloromethane) can yield the target compound. Purity optimization requires careful control of stoichiometry, reaction temperature (0–5°C to minimize side reactions), and post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish (1,7-Dioxaspiro[4.4]nonan-2-yl)methanesulfonyl chloride from structural analogs?

  • Methodological Answer :

  • ¹H NMR : The spirocyclic system shows distinct splitting patterns (e.g., diastereotopic protons at the spiro center) and chemical shifts (δ 3.5–4.2 ppm for oxygenated methylene groups).
  • IR : A strong S=O stretch near 1360 cm⁻¹ and 1170 cm⁻¹ confirms the sulfonyl chloride moiety.
  • HRMS : Molecular ion peaks ([M+H]⁺) and isotopic patterns (due to chlorine) provide unambiguous identification .

Q. What are the key reactivity patterns of the sulfonyl chloride group in nucleophilic substitution reactions?

  • Methodological Answer : The sulfonyl chloride acts as an electrophile, reacting with amines (e.g., primary/secondary amines in THF at room temperature) to form sulfonamides. Kinetic studies suggest reactivity is enhanced by electron-withdrawing groups on the spiro system, which polarize the S–Cl bond. Solvent polarity (e.g., DMF vs. dichloromethane) significantly impacts reaction rates .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the interaction of this compound with biological targets like enzymes?

  • Methodological Answer : Density Functional Theory (DFT) calculations can optimize the compound’s geometry and map electrostatic potential surfaces to identify reactive sites. Molecular docking (using AutoDock Vina or Schrödinger Suite) evaluates binding affinity to enzymes such as hydrolases or proteases. For example, the spirocyclic system may sterically hinder non-specific binding, while the sulfonyl chloride interacts with catalytic lysine residues .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or cellular permeability differences. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to validate results. Structure-activity relationship (SAR) studies comparing analogs with modified substituents (e.g., replacing the spiro oxygen with sulfur) can isolate critical functional groups .

Q. How does the spirocyclic structure influence regioselectivity in multi-step organic syntheses?

  • Methodological Answer : The rigidity of the spiro system restricts conformational flexibility, directing nucleophilic attacks to specific positions. For instance, in Pd-catalyzed cross-coupling reactions, the dioxaspiro moiety may shield one face of the molecule, favoring β-selectivity. X-ray crystallography of intermediates can corroborate steric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.